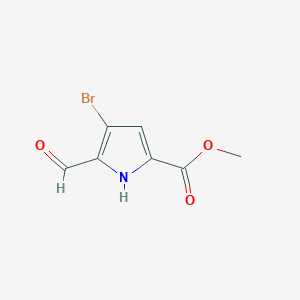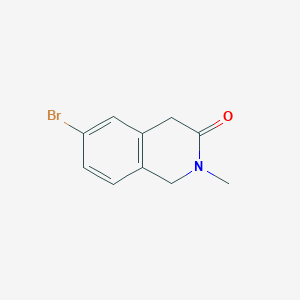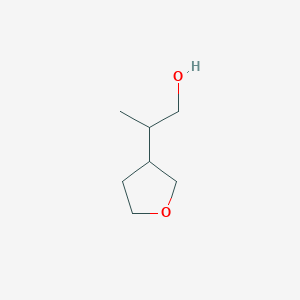![molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2](/img/structure/B6619422.png)
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as amino acids or their derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, protection and deprotection of functional groups, and esterification.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to produce different derivatives.
Substitution: Various substitution reactions can occur at different positions on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds, Dess-Martin periodinane, and TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives of the bicyclic ring system.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the bicyclic ring system interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but different ring size.
Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate: Contains a ketone group instead of a hydroxyl group.
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Contains a nitrogen atom in the ring system.
Uniqueness: Tert-butyl 5-hydroxy-2-azabicyclo[41
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIRQGDXRVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
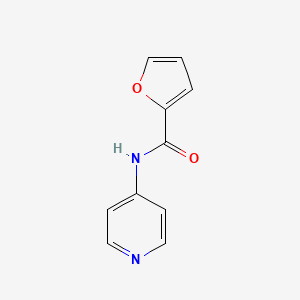
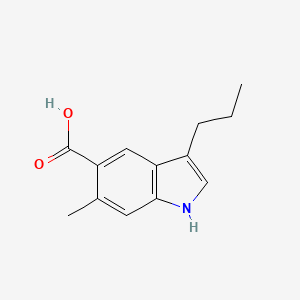
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride](/img/structure/B6619372.png)

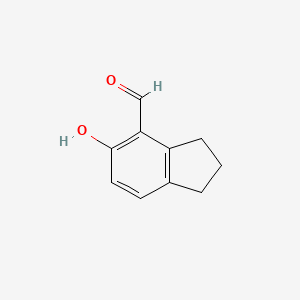
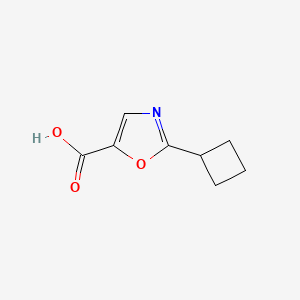
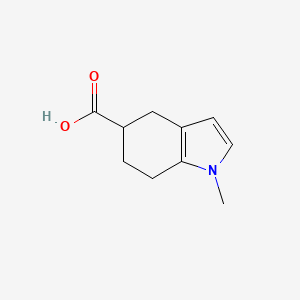

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)
